Ethyl 5-hydroxy-1,2,6-trimethylindole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-1,2,6-trimethyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of Ethyl 5-hydroxy-1,2,6-trimethyl-1H-indole-3-carboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Industrial production methods often involve multi-step organic synthesis, including the use of methanesulfonic acid under reflux conditions in methanol .
Chemical Reactions Analysis
Ethyl 5-hydroxy-1,2,6-trimethyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted indoles .
Scientific Research Applications
Ethyl 5-hydroxy-1,2,6-trimethyl-1H-indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-1,2,6-trimethyl-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes like 5-lipoxygenase, which plays a role in inflammatory processes . The compound’s effects are mediated through its ability to bind to specific receptors and modulate their activity, leading to various biological responses .
Comparison with Similar Compounds
Ethyl 5-hydroxy-1,2,6-trimethyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar in structure but with different substitution patterns, leading to variations in biological activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-3-acetic acid: A plant hormone with different biological functions.
The uniqueness of Ethyl 5-hydroxy-1,2,6-trimethyl-1H-indole-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 5-hydroxy-1,2,6-trimethylindole-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-5-18-14(17)13-9(3)15(4)11-6-8(2)12(16)7-10(11)13/h6-7,16H,5H2,1-4H3 |
InChI Key |
XYYQSFYSCZYQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C(=C2)C)O)C)C |
Origin of Product |
United States |
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